1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol
Overview
Description
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds. This compound features a 3,5-dimethylisoxazole ring attached to an azetidine ring, making it a unique and interesting molecule for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dimethylisoxazole-4-carbaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an oxime, which is then reduced to form the corresponding amine. The amine is then reacted with azetidin-3-one to form the target compound.
Reaction Conditions: The reduction of the oxime to the amine is usually carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction with azetidin-3-one is typically performed under acidic conditions.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the azetidine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the isoxazole ring or the azetidine ring to produce different reduced forms.
Substitution: Substitution reactions can occur at the isoxazole ring, where various substituents can replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Oxidation of the azetidine ring can lead to the formation of azetidine-3-one derivatives.
Reduction Products: Reduction of the isoxazole ring can produce isoxazole-4-carbaldehyde derivatives.
Substitution Products: Substitution at the isoxazole ring can result in various substituted isoxazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol can be compared to other isoxazole derivatives, such as 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol and 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives. These compounds share the isoxazole ring but differ in their substituents and overall structure, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-9(7(2)13-10-6)5-11-3-8(12)4-11/h8,12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQPXWCTHUAALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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